4-Ethyloctan-4-OL
Description
Structure
3D Structure
Properties
CAS No. |
38395-42-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-ethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9-10(11,6-3)8-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
OYBUBRUQIKTRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCC)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyloctan 4 Ol and Analogues
Traditional Synthetic Routes and Mechanistic Elucidation
Traditional methods for synthesizing tertiary alcohols have been the bedrock of organic chemistry for over a century. These routes are well-understood, reliable, and are still widely used for their simplicity and effectiveness, despite often lacking the efficiency and selectivity of more modern techniques.
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and is frequently employed for the synthesis of tertiary alcohols. organic-chemistry.orgtestbook.com The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. leah4sci.comorganicchemistrytutor.com This initial addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. doubtnut.com
The general mechanism proceeds in two key steps:
Nucleophilic Attack: The Grignard reagent, R-MgX, attacks the carbonyl carbon of a ketone. The C-Mg bond is highly polarized, making the carbon atom a potent nucleophile. This attack breaks the pi bond of the carbonyl group, forming a new C-C bond and a tetrahedral magnesium alkoxide intermediate. organicchemistrytutor.com
Protonation: An aqueous acid (such as H₃O⁺) is added to the reaction mixture to protonate the alkoxide intermediate, resulting in the formation of the tertiary alcohol and a magnesium salt byproduct. doubtnut.com
For the specific synthesis of 4-ethyloctan-4-ol, a tertiary alcohol with ethyl, propyl, and butyl groups attached to the central carbon, three distinct Grignard pathways are possible, each starting with a different ketone and the corresponding Grignard reagent.
| Route | Ketone Reactant | Grignard Reagent | Resulting Alcohol |
| A | Octan-4-one | Ethylmagnesium bromide | This compound |
| B | Heptan-3-one | Propylmagnesium bromide | This compound |
| C | Hexan-3-one | Butylmagnesium bromide | This compound |
This interactive table summarizes the primary Grignard synthesis routes to this compound.
For instance, in Route A, the ethyl carbanion from ethylmagnesium bromide attacks the carbonyl carbon of octan-4-one. The subsequent hydrolysis step yields this compound. While highly effective, this method requires an ether solvent to stabilize the Grignard reagent and must be conducted under anhydrous conditions, as Grignard reagents react rapidly with protic solvents like water. leah4sci.com
The formation of tertiary alcohols can also be achieved through the acid-catalyzed hydration of alkenes. chemistrysteps.compressbooks.pub This reaction is reversible, and the corresponding alcohol can be dehydrated under similar acidic conditions, typically at higher temperatures, to regenerate the alkene. libretexts.orglibretexts.org This equilibrium is governed by Le Châtelier's Principle; adding excess water drives the reaction toward the alcohol, while removing water favors alkene formation. libretexts.org
Hydration to form this compound: The acid-catalyzed hydration of an alkene like 4-ethyloct-4-ene proceeds via a mechanism involving a carbocation intermediate. pressbooks.publibretexts.org
Protonation of the Alkene: The π bond of the alkene attacks a proton (H⁺) from the acid catalyst (e.g., H₃O⁺), forming a carbocation on the more substituted carbon, in accordance with Markovnikov's rule. leah4sci.com For 4-ethyloct-4-ene, this results in a stable tertiary carbocation at the C4 position.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.com
Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the neutral tertiary alcohol (this compound) and regenerating the acid catalyst. pressbooks.publeah4sci.com
Dehydration of this compound: The dehydration of secondary and tertiary alcohols occurs through an E1 (elimination, unimolecular) mechanism. libretexts.orgjove.combyjus.comyoutube.com For this compound, the process is as follows:
Protonation of the Hydroxyl Group: The oxygen of the alcohol's hydroxyl group is protonated by the acid catalyst, forming an alkyloxonium ion, which is a good leaving group. byjus.compearson.com
Formation of a Carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, leaving behind a tertiary carbocation. libretexts.orgjove.com
Deprotonation to form Alkene: A base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. jove.com This results in an alkene, such as 4-ethyloct-4-ene.
The reaction conditions, particularly temperature, determine the direction of the equilibrium. Lower temperatures and an excess of water favor hydration, while higher temperatures favor dehydration. libretexts.org
Grignard Reagent-Mediated Synthesis of Tertiary Alcohols
Advanced and Stereoselective Synthetic Approaches
While traditional methods are effective, modern synthetic chemistry seeks greater control over reactivity and stereochemistry, especially for complex molecules like chiral alcohols. Advanced catalytic strategies offer higher efficiency and the ability to selectively produce a desired stereoisomer.
Modern catalysis provides powerful alternatives to stoichiometric reagents like Grignard reagents for the synthesis of tertiary alcohols. These methods often offer milder reaction conditions and greater functional group tolerance. The development of protocols for direct C-C bond formation is a significant area of research, aiming for atom-efficient and environmentally benign processes. longdom.orgpnas.org
Transition-metal catalysis has been instrumental in developing new C-C bond-forming reactions. For example, copper-catalyzed aldol (B89426) reactions can couple silicon enolates with ketones to form tertiary alcohols under neutral and mild conditions. acs.org These reactions proceed through a copper enolate intermediate, and their success often relies on additives that facilitate the regeneration of the catalyst. acs.org Other catalytic systems, including those based on palladium, have been developed for the direct coupling of alcohols with various carbon nucleophiles, presenting an attractive, atom-efficient strategy that produces water as the only byproduct. longdom.org
| Feature | Grignard Reaction | Modern Catalytic Methods |
| Reagent | Stoichiometric (R-MgX) | Catalytic (e.g., Cu, Pd, Rh complexes) |
| Conditions | Strict anhydrous, ether solvent | Often milder, wider solvent compatibility |
| Selectivity | Generally low functional group tolerance | Higher functional group tolerance |
| Byproducts | Magnesium salts | Minimal, often just water |
This interactive table compares traditional Grignard synthesis with modern catalytic approaches for tertiary alcohol formation.
The C4 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic synthesis due to the steric hindrance around the forming quaternary carbon. chinesechemsoc.orgmdpi.com However, several powerful strategies have been developed to control the stereochemical outcome.
Catalytic Asymmetric Addition to Ketones: This is a primary strategy where a prochiral ketone is reacted with a nucleophile in the presence of a chiral catalyst. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. For example, highly diastereo- and enantioselective cyanosilylation of α-branched ketones has been achieved using chiral catalyst systems, leading to tertiary alcohols with adjacent stereocenters in high diastereomeric and enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org Similarly, copper-catalyzed asymmetric aldol reactions have shown high enantioselectivity, although they are often most effective with activated ketones. acs.org
Kinetic Resolution: This technique involves the resolution of a racemic mixture of chiral molecules. In the context of alcohols, a chiral catalyst (often an enzyme like lipase) selectively reacts with one enantiomer of a racemic alcohol mixture, leaving the other enantiomer unreacted and thus enantioenriched. mdpi.com Dynamic kinetic resolution (DKR) is an advanced version where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical 100% yield of a single enantiomer of the product. mdpi.comencyclopedia.pub
Diastereoselective Reactions: When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific orientation relative to the existing one. For instance, the diastereoselective reduction of β-amino ketones using chiral catalysts like Rh-BINAP or Ir-based complexes can produce γ-amino alcohols with high control over the diastereomeric outcome (syn or anti). rsc.orgru.nl Similar principles can be applied to the synthesis of complex alcohols like inositol (B14025) derivatives, where Grignard reactions on chiral precursors can lead to specific diastereoisomers. beilstein-journals.org
| Strategy | Description | Key Feature |
| Asymmetric Addition | A chiral catalyst directs the addition of a nucleophile to a prochiral ketone. | Creates a new stereocenter with high enantioselectivity. |
| Kinetic Resolution | A chiral catalyst or enzyme selectively reacts with one enantiomer of a racemic mixture. | Separates enantiomers, enriching the unreacted one. |
| Diastereoselective Synthesis | A reaction on a chiral substrate creates a new stereocenter with a preferred orientation relative to the existing one(s). | Controls the relative stereochemistry between multiple stereocenters. |
This interactive table outlines major strategies for the stereoselective synthesis of chiral alcohols.
Catalytic Strategies for Targeted Carbon-Carbon Bond Formation
Green Chemistry Principles in this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmsu.edu Evaluating synthetic routes for this compound through the lens of green chemistry reveals a clear advantage for modern catalytic methods over traditional ones.
The twelve principles of green chemistry provide a framework for this evaluation. Key principles applicable here include:
Atom Economy: This principle, developed by Barry Trost, seeks to maximize the incorporation of all materials from the reactants into the final product. acs.org Grignard reactions have inherently poor atom economy because they generate stoichiometric amounts of magnesium salt byproducts. In contrast, catalytic hydrogenations or direct couplings that produce only water as a byproduct have a much higher, often 100%, atom economy. longdom.orgacs.org
Safer Solvents and Auxiliaries: Traditional Grignard reactions require volatile and flammable ether solvents. Green chemistry encourages the use of safer solvents, with water being an ideal medium. nih.gov Recent research has focused on developing reactions in water, such as the visible-light-mediated synthesis of tertiary alcohols, which represents a significant green advancement. rsc.orgrsc.orgdntb.gov.ua
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. msu.edu The shift from stoichiometric Grignard reagents to catalytic systems (e.g., based on copper, rhodium, or enzymes) for alcohol synthesis is a prime example of this principle in action. acs.orgmdpi.com
Energy Efficiency: Many reactions require significant energy input for heating. The development of reactions that proceed at ambient temperature and pressure, such as those mediated by visible light, contributes to energy efficiency. msu.eduatiner.gr
Less Hazardous Chemical Synthesis: This principle focuses on designing syntheses to use and generate substances with low toxicity. msu.edu This involves choosing less toxic reagents and solvents and avoiding hazardous byproducts. For example, replacing toxic chromium-based oxidants with milder, more environmentally benign methods is a key green strategy. beilstein-archives.org
Recent breakthroughs include the development of metal-free, visible-light-mediated protocols for synthesizing tertiary alcohols in water, showcasing a highly green approach that leverages a benign solvent and an abundant energy source. rsc.orgrsc.orgacs.org These methods align with multiple green chemistry principles and represent the future direction of sustainable chemical synthesis.
Development of Sustainable Solvents and Reaction Media
The choice of solvent is critical in chemical synthesis, particularly for moisture-sensitive reactions like the Grignard reaction, which traditionally uses volatile and hazardous organic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.commsu.edu Research efforts are now directed towards identifying and implementing greener alternatives that reduce environmental impact and improve safety. umb.edu
Bio-Derived Solvents: One promising area is the use of solvents derived from renewable resources. 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from biomass, has emerged as a superior alternative to THF and diethyl ether for Grignard reactions. rsc.org Studies have shown that 2-MeTHF can be as effective, or even more so, in promoting the desired reaction while suppressing side reactions like Wurtz coupling. rsc.org Its lower miscibility with water simplifies work-up procedures, and it is less prone to forming explosive peroxides compared to THF. rsc.org Another green solvent, cyclopentylmethyl ether (CPME), also shows promise due to its high boiling point, stability, and resistance to peroxide formation. rsc.org
Deep Eutectic Solvents (DESs): A significant innovation in green chemistry is the application of Deep Eutectic Solvents (DESs) as reaction media. researchgate.net DESs are mixtures of a hydrogen bond acceptor (often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol). scispace.com These solvents are attractive due to their low toxicity, biodegradability, non-volatility, and low cost. researchgate.netuniba.it
Remarkably, DESs have been shown to facilitate organometallic reactions, including Grignard-type additions to ketones, often at room temperature and even in the presence of air, conditions under which traditional Grignard reactions would fail. scispace.comchemrxiv.org Research indicates that using DESs can lead to higher conversions and selectivities in shorter reaction times compared to conventional volatile organic compounds (VOCs). researchgate.net For instance, the addition of Grignard and organolithium reagents to ketones in DESs like a mixture of choline chloride and glycerol (B35011) has been demonstrated to be highly efficient. researchgate.netscispace.com The use of DESs in flow chemistry systems further enhances safety and control over these highly reactive processes. cam.ac.uk
Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, have also been explored as alternative solvents for Grignard reactions. numberanalytics.comderpharmachemica.com Their high polarity and non-volatility make them an attractive option for improving reaction conditions and safety. derpharmachemica.com Studies have demonstrated the successful synthesis of tertiary alcohols using Grignard reagents in ionic liquids, highlighting their potential to replace traditional ethereal solvents. derpharmachemica.com
| Solvent/Solvent System | Typical Composition | Source/Origin | Key Green Chemistry Advantages | Application in Alkyl Alcohol Synthesis |
|---|---|---|---|---|
| Tetrahydrofuran (THF) (Traditional) | C₄H₈O | Petrochemical | Effective solvent for Grignard reagents. | Commonly used for Grignard reactions to produce alcohols. numberanalytics.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | Renewable (e.g., from levulinic acid) | Derived from biomass, less water-miscible for easier work-up, less prone to peroxide formation. rsc.org | Shown to be a superior or equal solvent to THF for Grignard reactions, suppressing by-products. umb.edursc.org |
| Cyclopentylmethyl ether (CPME) | C₆H₁₂O | Petrochemical | High boiling point, resistant to peroxide formation, forms azeotrope with water for easy drying. rsc.org | Demonstrated as an effective solvent for certain Grignard reactions. rsc.org |
| Deep Eutectic Solvents (DESs) | e.g., Choline chloride & Glycerol | Components can be bio-renewable | Low toxicity, biodegradable, non-volatile, low cost. scispace.comuniba.it | Enables organometallic additions to ketones at room temperature and under air, with high yields. researchgate.netscispace.com |
| Ionic Liquids (ILs) | e.g., 1-butyl-2-isopropyl-3-methylimidazolium triflimide | Synthetic | Non-volatile, non-flammable, highly polar. derpharmachemica.com | Used as a catalyst and medium for Grignard reactions to produce tertiary alcohols. derpharmachemica.com |
Atom Economy and Waste Minimization in Alkyl Alcohol Synthesis
A core principle of green chemistry is maximizing atom economy, a concept that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the desired product. mlsu.ac.inacs.org In the synthesis of alkyl alcohols like this compound, achieving high atom economy and minimizing waste are paramount.
The Grignard reaction, while a powerful tool for C-C bond formation, is not inherently atom-economical. acs.org The reaction to form this compound from a ketone and a Grignard reagent, followed by an acidic workup, generates a significant amount of inorganic salt waste.
Calculating Atom Economy: The percent atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound (MW: 158.28 g/mol ) from butan-2-one (MW: 72.11 g/mol ) and ethylmagnesium bromide (MW: 133.25 g/mol ), the theoretical atom economy is:
[158.28 / (72.11 + 133.25)] x 100 = 76.7%
This calculation reveals that even with a 100% chemical yield, nearly a quarter of the reactant mass is converted into byproducts, primarily magnesium salts that are disposed of after the reaction workup.
Strategies for Waste Minimization: Minimizing waste in alkyl alcohol synthesis involves several strategies:
Catalytic Approaches: A key green chemistry principle is the use of catalytic reagents over stoichiometric ones. acs.orgresearchgate.net While the Grignard reagent itself is stoichiometric, research has focused on using catalysts to improve the efficiency and selectivity of the addition, thereby reducing waste from side reactions. organic-chemistry.org For example, additives like zinc(II) chloride or iron(III) salts can be used to catalyze the addition of Grignard reagents to ketones, minimizing side reactions such as reduction and enolization and improving the yield of the desired tertiary alcohol. numberanalytics.comorganic-chemistry.org
Reducing Derivatives: Avoiding unnecessary protection and deprotection steps minimizes the use of additional reagents and the generation of waste. acs.org Syntheses that can proceed without protecting other functional groups in the molecule are considered greener.
| Synthetic Route for this compound | Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Desired Product | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Route A | Butan-2-one (C₄H₈O) | Ethylmagnesium Bromide (C₂H₅MgBr) | This compound (C₁₀H₂₂O) | 76.7% |
| Route B | Pentan-3-one (C₅H₁₀O) | Propylmagnesium Bromide (C₃H₇MgBr) | This compound (C₁₀H₂₂O) | 71.1% |
Reaction Mechanisms and Reactivity Profiles of 4 Ethyloctan 4 Ol
Elucidation of Elimination Reaction Pathways
Elimination reactions of alcohols, known as dehydration, involve the removal of the hydroxyl group and a proton from an adjacent carbon to form an alkene. libretexts.org For tertiary alcohols like 4-ethyloctan-4-ol, these reactions are particularly facile and proceed through specific mechanistic pathways.
Competitive E1 and E2 Mechanisms in Tertiary Alcohol Dehydration
The dehydration of tertiary alcohols, such as this compound, typically proceeds through the E1 (Elimination, Unimolecular) mechanism . libretexts.orgbyjus.comlibretexts.org This is due to the high stability of the tertiary carbocation intermediate that is formed during the reaction. byjus.com The reaction is generally carried out by heating the alcohol in the presence of a strong acid catalyst, like sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The temperature required for the dehydration of tertiary alcohols is comparatively lower than that for primary or secondary alcohols, typically ranging from 25°C to 80°C. libretexts.orglibretexts.org
The E1 mechanism for this compound involves a three-step process:
Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O). jove.commasterorganicchemistry.com
Formation of a carbocation: The alkyloxonium ion departs, leading to the formation of a stable tertiary carbocation at the C4 position. This is the slow, rate-determining step of the reaction. jove.commasterorganicchemistry.com
Deprotonation: A weak base, often a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). libretexts.orgjove.com This results in the formation of a double bond and regenerates the acid catalyst.
While the E1 pathway is dominant, under certain conditions, particularly with the use of a strong, bulky base, an E2 (Elimination, Bimolecular) mechanism can compete. However, for tertiary alcohols in acidic media, the E1 route is overwhelmingly favored. stackexchange.comyoutube.com The E2 mechanism is a concerted, one-step process where the proton abstraction and leaving group departure occur simultaneously. libretexts.org Primary alcohols tend to dehydrate via an E2 mechanism because the formation of a primary carbocation is highly unfavorable. libretexts.orgmasterorganicchemistry.com
Regioselectivity and Stereoselectivity in Alkene Product Formation
The deprotonation step in the E1 mechanism of this compound can occur from different adjacent carbon atoms, leading to the formation of constitutional isomers. This aspect of the reaction is governed by regioselectivity . According to Zaitsev's rule , the major product of the elimination reaction will be the most stable, most highly substituted alkene. jove.com In the case of this compound, proton abstraction can occur from C3 or C5. Removal of a proton from C3 would lead to 4-ethyl-oct-3-ene, while removal from C5 would yield 4-ethyl-oct-4-ene. Both are trisubstituted alkenes. The potential for a mixture of alkene products is a common outcome in such dehydration reactions. chegg.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. When the resulting alkene can exist as E/Z (cis/trans) isomers, one is often favored. In many elimination reactions, the more stable trans (E) isomer is the major product due to reduced steric strain compared to the cis (Z) isomer. chemistrysteps.com The anti-periplanar arrangement of the departing proton and leaving group in the transition state often dictates the stereochemical outcome. acs.org For 4-ethyl-oct-3-ene, both (E)- and (Z)-isomers are possible. The relative amounts of each would depend on the specific reaction conditions and the steric interactions in the transition states leading to their formation.
Nucleophilic Substitution Reactions Involving this compound
Tertiary alcohols like this compound can also undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by a nucleophile.
SN1 and SN2 Pathways in Tertiary Alcohol Systems
Due to the steric hindrance around the tertiary carbon and the stability of the resulting carbocation, this compound will predominantly undergo nucleophilic substitution via the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism . ysu.edumasterorganicchemistry.comlibretexts.org The SN2 (Substitution, Nucleophilic, Bimolecular) pathway is disfavored for tertiary substrates because the bulky alkyl groups prevent the backside attack required for a concerted reaction. masterorganicchemistry.com
The SN1 mechanism mirrors the initial steps of the E1 reaction:
Protonation of the alcohol: Similar to the E1 pathway, the hydroxyl group is protonated by an acid to create a good leaving group (water). ysu.edu
Formation of a carbocation: The water molecule departs, forming a stable tertiary carbocation. This is the rate-determining step. ysu.edubyjus.com
Nucleophilic attack: A nucleophile attacks the planar carbocation. This can occur from either face, which can lead to a mixture of stereoisomers if the carbon is a stereocenter. masterorganicchemistry.com
Reactions of tertiary alcohols with hydrogen halides (e.g., HBr, HCl) are classic examples of SN1 reactions. ysu.edulibretexts.org
Solvent Effects on Reaction Kinetics and Product Distribution
The solvent plays a crucial role in SN1 reactions. Polar protic solvents , such as water, alcohols, and formic acid, are particularly effective at promoting the SN1 pathway. byjus.comlibretexts.org They facilitate the reaction in two main ways:
They stabilize the transition state leading to the carbocation intermediate through solvation. libretexts.org
They solvate the leaving group (water) and the carbocation intermediate itself, further lowering the activation energy. libretexts.orgquora.com
The rate of an SN1 reaction can increase dramatically with increasing solvent polarity. For instance, the rate of solvolysis of 2-chloro-2-methylpropane (B56623) increases by a factor of 100,000 when changing the solvent from ethanol (B145695) to water. libretexts.org In contrast, polar aprotic solvents (like acetone (B3395972) or DMSO) are less effective at stabilizing the carbocation and are more favorable for SN2 reactions. libretexts.org
The choice of solvent can also influence the product distribution between substitution (SN1) and elimination (E1), as they often compete. Since the same carbocation intermediate is involved in both pathways, factors that stabilize it will accelerate both reactions. msu.edu
Advanced Spectroscopic Characterization of 4 Ethyloctan 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
In the ¹H NMR spectrum of 4-ethyloctan-4-ol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and can appear over a broad range, typically between δ 0.5 and 5.0 ppm. Its position is sensitive to concentration, solvent, and temperature. This peak will disappear upon the addition of D₂O, which is a key identifying feature.
Alkyl Protons: The protons on the carbon atoms of the octyl and ethyl chains will appear in the upfield region of the spectrum, generally between δ 0.8 and 1.6 ppm.
The methyl (CH₃) protons of the n-butyl group and the ethyl group will likely appear as triplets around δ 0.9 ppm.
The methylene (B1212753) (CH₂) protons will present as more complex multiplets due to spin-spin coupling with neighboring protons.
A hypothetical ¹H NMR data table is presented below:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 6H | 2 x -CH₃ |
| ~1.2-1.6 | Multiplet | 14H | 7 x -CH₂- |
| Variable (~1.5-3.0) | Singlet (broad) | 1H | -OH |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Quaternary Carbon (C-4): The carbon atom bonded to the hydroxyl group and the ethyl group is a quaternary carbon and will appear as a singlet in the downfield region, typically around δ 70-80 ppm.
Alkyl Carbons: The other carbon atoms of the octyl and ethyl chains will resonate in the upfield region of the spectrum (δ 10-40 ppm).
A hypothetical ¹³C NMR data table is presented below:
| Chemical Shift (δ) ppm | Assignment |
| ~75 | C-4 (quaternary) |
| ~30-40 | -CH₂- adjacent to C-4 |
| ~20-30 | Other -CH₂- carbons |
| ~14 | -CH₃ carbons |
1H NMR Spectroscopic Analysis of Alkyl Chain Protons and Hydroxyl Groups.
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The gas chromatogram would show a single peak if the compound is pure, and the retention time of this peak can be used for identification purposes. The mass spectrum associated with this peak will show the molecular ion and characteristic fragment ions. A common fragmentation pathway for tertiary alcohols is the loss of an alkyl group or a water molecule.
HRMS provides a very accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. researchgate.net For this compound (C₁₀H₂₂O), the expected exact mass would be calculated and compared to the experimentally determined value. nih.gov This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net
| Ion | Calculated Exact Mass |
| [M]⁺ | 158.1671 |
| [M-H₂O]⁺ | 140.1565 |
| [M-C₂H₅]⁺ | 129.1330 |
| [M-C₄H₉]⁺ | 101.0966 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Identification.
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. savemyexams.com For this compound, the key characteristic absorption bands would be:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group in an alcohol. The broadness is due to hydrogen bonding.
C-O Stretch: A medium to strong absorption band in the range of 1150-1250 cm⁻¹ corresponds to the C-O stretching vibration of a tertiary alcohol.
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl chains.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 2850-3000 | C-H stretch | Alkane |
| 1150-1250 | C-O stretch | Tertiary Alcohol |
Analysis of O-H Stretching Frequencies
The most distinct feature in the infrared spectrum of an alcohol is the absorption band arising from the O-H stretching vibration. adichemistry.com The position and shape of this band are highly sensitive to the molecular environment, particularly the presence or absence of hydrogen bonding. spectroscopyonline.com
In a condensed phase, such as a pure liquid sample ("neat"), alcohol molecules associate through intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, causing the stretching vibration to absorb at a lower frequency. For this compound and other alcohols, this results in a characteristically broad and intense absorption band in the 3500–3200 cm⁻¹ range. adichemistry.comquimicaorganica.org The breadth of the peak is a consequence of the sample containing a wide distribution of hydrogen bond strengths, leading to a multitude of slightly different O-H bond environments and thus a broad array of overlapping absorption peaks. adichemistry.com
Conversely, when the alcohol is analyzed in a very dilute solution with a non-polar solvent or in the vapor phase, intermolecular hydrogen bonding is minimized. In this "free" state, the O-H stretching vibration is observed as a sharp, less intense peak at a higher frequency, typically in the range of 3650–3600 cm⁻¹. quimicaorganica.org Studies have shown that the precise frequency of the free O-H stretch is influenced by the substitution pattern of the alcohol, with a general trend of primary > secondary > tertiary alcohol stretching frequencies. acs.org For a tertiary alcohol like this compound, the free O-H stretching frequency is expected near the lower end of the typical range, around 3660 cm⁻¹. acs.org
The C-O stretching vibration, found between 1260-1050 cm⁻¹, is also a key diagnostic peak. adichemistry.com Its position can help differentiate alcohol types. For tertiary alcohols such as this compound, this strong band typically appears in the 1210–1100 cm⁻¹ region. adichemistry.comspectroscopyonline.com
Table 1: Characteristic O-H Vibrational Frequencies for Alcohols
| Vibration Mode | Condition | Typical Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | Hydrogen-Bonded (Neat Liquid) | 3500 - 3200 | Intense, Broad |
| O-H Stretch | Free (Dilute Solution) | 3650 - 3600 | Weak to Medium, Sharp |
| O-H In-Plane Bend | Hydrogen-Bonded | 1350 ± 50 | Broad |
| O-H Out-of-Plane Bend | Hydrogen-Bonded | 650 ± 50 | Broad |
Data sourced from multiple references. adichemistry.comspectroscopyonline.comquimicaorganica.orgspectroscopyonline.com
Vibrational Modes Associated with Alkyl Moieties
The hydrocarbon framework of this compound, consisting of ethyl and n-butyl groups attached to the tertiary carbon, gives rise to a series of characteristic C-H and C-C vibrations. While C-C stretching bands are typically weak and found in the complex fingerprint region (1200-800 cm⁻¹), the C-H stretching and bending modes are more readily identifiable. spcmc.ac.inuobabylon.edu.iq
C-H Stretching Vibrations: The stretching vibrations of the sp³-hybridized C-H bonds in the alkyl groups (CH₃ and CH₂) occur in the 3000–2840 cm⁻¹ region. spcmc.ac.inlibretexts.org These absorptions are typically strong and are further resolved into symmetric and asymmetric modes.
Asymmetric Stretching: These vibrations involve the C-H bonds stretching out of phase with each other and occur at a higher frequency. The asymmetric stretch for methyl (CH₃) groups is found at approximately 2962 cm⁻¹, while for methylene (CH₂) groups it is around 2926 cm⁻¹. spcmc.ac.in
Symmetric Stretching: In these modes, the C-H bonds stretch in phase. They appear at lower frequencies, with the methyl (CH₃) symmetric stretch at about 2872 cm⁻¹ and the methylene (CH₂) symmetric stretch near 2855 cm⁻¹. spcmc.ac.in
C-H Bending Vibrations: The bending or deformation vibrations of the C-H bonds require less energy and thus appear at lower wavenumbers, generally in the 1485–1340 cm⁻¹ range. spcmc.ac.in
Methylene (CH₂) Bending: The primary bending mode for CH₂ groups is a "scissoring" vibration, which is observed in the 1470–1450 cm⁻¹ range. uobabylon.edu.iqlibretexts.org
Methyl (CH₃) Bending: Methyl groups exhibit a characteristic asymmetric deformation that appears in the region of 1470-1450 cm⁻¹ (often overlapping with the CH₂ scissoring band) and a symmetric deformation (or "umbrella" mode) that gives a distinct absorption between 1370–1350 cm⁻¹. libretexts.orglibretexts.org The presence of branched structures, such as the ethyl group in this compound, can sometimes lead to splitting in this region. spcmc.ac.in
Table 2: Vibrational Frequencies for Alkyl Moieties in this compound
| Vibration Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C-H Stretch | CH₃ | ~2962 | Strong |
| Asymmetric C-H Stretch | CH₂ | ~2926 | Strong |
| Symmetric C-H Stretch | CH₃ | ~2872 | Strong |
| Symmetric C-H Stretch | CH₂ | ~2855 | Strong |
| Scissoring (Bending) | CH₂ | 1470 - 1450 | Medium |
| Asymmetric Bending | CH₃ | 1470 - 1450 | Medium |
| Symmetric Bending (Umbrella) | CH₃ | 1370 - 1350 | Medium |
Data compiled from multiple spectroscopic sources. spcmc.ac.inuobabylon.edu.iqlibretexts.orglibretexts.org
Computational and Theoretical Chemistry Studies of 4 Ethyloctan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can model reaction pathways and predict spectroscopic properties with increasing accuracy.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
One of the primary reactions of tertiary alcohols is dehydration to form alkenes. DFT calculations have been employed to study the gas-phase dehydration of tertiary alcohols like tert-butanol (B103910), 2-methyl-2-butanol, and 2,3-dimethyl-2-butanol, catalyzed by hydrogen halides. nih.gov These studies reveal that the reaction proceeds through a six-membered cyclic transition state. nih.govrsc.org The mechanism involves a proton transfer from the hydrogen halide to the alcohol's oxygen atom, followed by the cleavage of the carbon-oxygen bond. nih.govrsc.org For the dehydration of tertiary alcohols catalyzed by copper(II) sulfate, DFT calculations indicate a stepwise E1-like mechanism is favored, involving the formation of a carbocation intermediate. irdg.org This is in contrast to primary alcohols, which favor a concerted dyotropic reaction. irdg.org The stability of the tertiary carbocation intermediate plays a crucial role in the reaction pathway.
Another significant reaction for alcohols is oxidation. While the oxidation of tertiary alcohols is less straightforward than that of primary or secondary alcohols, computational studies on the oxidation of long-chain alcohols provide valuable insights. vaia.comrsc.org For instance, DFT has been used to investigate the oxidative dehydrogenation of alcohols on gold surfaces, revealing the role of co-adsorbed species like water in activating molecular oxygen. Such studies help in understanding the surface chemistry and the factors influencing catalyst activity and selectivity, which would be pertinent to the potential catalytic oxidation of 4-Ethyloctan-4-ol.
The following table summarizes representative activation energies for reactions of analogous tertiary alcohols, as determined by DFT calculations.
| Reaction | Model Compound | Catalyst | Activation Energy (kJ/mol) | Computational Method |
| Dehydration | tert-Butanol | HBr | >150 (uncatalyzed) | WB97XD/6-311++G(d,p) |
| Dehydration | tert-Butanol | HBr | Lower (catalyzed) | WB97XD/6-311++G(d,p) |
| Decomposition | t-Butyl methyl ether | HF | 54.16 | ωB97XD/LANL2DZ |
| Decomposition | t-Butyl methyl ether | HCl | 59.35 | ωB97XD/LANL2DZ |
| Decomposition | t-Butyl methyl ether | HBr | 51.22 | ωB97XD/LANL2DZ |
| Decomposition | t-Butyl methyl ether | HI | 46.05 | ωB97XD/LANL2DZ |
This table presents data from studies on analogous compounds to infer the reactivity of this compound.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles without empirical parameters, are powerful tools for predicting spectroscopic data such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. spectroscopyonline.com While specific ab initio studies for this compound are not published, research on other alcohols demonstrates the utility of these methods.
Ab initio calculations, often at the Hartree-Fock (HF) or Møller-Plesset (MP2) levels of theory, can predict the vibrational frequencies of different conformers of an alcohol. irdg.orgresearchgate.net For example, studies on 2-methoxy ethanol (B145695) have shown that the vibrational spectra are highly dependent on the molecular conformation, with frequency shifts of up to 80 cm⁻¹. researchgate.net For long-chain alcohols, ab initio calculations have been used to interpret low-frequency Raman spectra, assigning longitudinal acoustic modes (LAMs) which are sensitive to chain length and hydrogen bonding. aip.org The C-O stretching vibration is particularly useful for distinguishing between primary, secondary, and tertiary alcohols, with tertiary alcohols like tert-butanol showing this peak in the 1210-1100 cm⁻¹ range. guidechem.com
Predicting NMR chemical shifts is another key application. Ab initio methods like the Gauge-Independent Atomic Orbital (GIAO) method can calculate chemical shielding constants. researchgate.net Studies on ethanol have shown that including solvent effects in these calculations is crucial for obtaining results that agree with experimental data. researchgate.net For more complex alcohols and diols, ab initio calculations have been used to investigate the effects of the hydroxyl group and solvent on ¹H chemical shifts. guidechem.com
The following table shows computed spectroscopic data for this compound from the PubChem database, which are derived from computational methods.
| Property | Value | Method |
| Molecular Weight | 158.28 g/mol | PubChem 2.2 |
| XLogP3 | 3.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 6 | Cactvs 3.4.8.18 |
| Complexity | 90.9 | Cactvs 3.4.8.18 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This is particularly useful for studying the conformational flexibility of molecules like this compound and their interactions in solution.
Solvent-Solute Interactions and Their Impact on Molecular Conformation
The conformation of an alcohol is significantly influenced by its interactions with the surrounding solvent molecules. MD simulations can elucidate these interactions in detail. For instance, simulations of peptides in alcohol and water show that alcohol facilitates the formation of secondary structures with intramolecular hydrogen bonds. acs.org This is because solvophobic atoms are less solvophobic in alcohol than in water, and solvophilic atoms are less solvophilic, making the conformational stability more dependent on the molecule's internal energy. acs.org
In the context of this compound, its amphiphilic nature—a polar hydroxyl head and a nonpolar alkyl tail—would lead to complex solvent-solute interactions. In aqueous solutions, water molecules would form hydrogen bonds with the hydroxyl group, while the alkyl chains would experience hydrophobic effects. MD simulations of long-chain alcohol monolayers at the air-water interface have shown that the structure of interfacial water is affected by the alcohol's chain length. pressbooks.pub
Intermolecular Interactions and Aggregation Behavior in Solution
In nonpolar solvents or at high concentrations, alcohols tend to form aggregates through hydrogen bonding. MD simulations are an excellent tool for studying this aggregation behavior. Simulations of various alcohols in aqueous solutions have shown that while methanol (B129727) and ethanol form water-compatible hydrogen-bonded networks, longer-chain alcohols like n-butanol tend to form larger aggregates that segregate from water. researchgate.net This tendency to self-associate is a key characteristic of alcohols.
For this compound in a nonpolar solvent, one would expect the formation of hydrogen-bonded clusters, such as dimers, trimers, and larger aggregates. The bulky nature of the tertiary alcohol might influence the geometry and stability of these aggregates compared to linear alcohols. MD simulations of nonpolar nanoparticles in water/ethanol mixtures have revealed that a small amount of ethanol can actually induce aggregation, a phenomenon driven by the tendency of ethanol molecules to bridge multiple nanoparticles. researchgate.netresearchgate.net This highlights the complex interplay of forces that govern aggregation in mixed solvents.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Alkyl Alcohol Systems
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are widely used to predict the properties of unmeasured compounds, including alcohols.
For alkyl alcohol systems, QSPR models have been successfully developed to predict a range of properties, including boiling point, water solubility, and n-octanol-water partition coefficient. kyushu-u.ac.jp These models typically use molecular descriptors derived from the chemical structure, such as topological indices, constitutional descriptors, and quantum-chemical descriptors.
For example, a study on the boiling points of 70 alcohols used novel topological descriptors based on the equilibrium electro-negativity of atoms and relative bond lengths, achieving high correlation coefficients. Another study modeled the boiling points of 58 aliphatic alcohols using an image-based approach where the descriptors were pixels from the 2D chemical structures. researchgate.net Such models can account for structural influences like chain branching and the position of the hydroxyl group, which are critical for a molecule like this compound. researchgate.netkyushu-u.ac.jp The development of QSAR/QSPR models for properties like plasma protein binding has also been explored for various chemical classes, including tertiary alcohols.
The following table provides an example of a QSPR model for the boiling point (BP) of aliphatic alcohols.
| Model Equation | Statistical Parameters | Descriptors Used |
| BP = a + b(Descriptor 1) + c(Descriptor 2) + ... | R² > 0.99, Low Standard Error | Molecular Polarizability Effect Index (MPEI), Odd-Even Index (OEI), Sum of Eigenvalues of Bond-Connecting Matrix (SX1CH) |
This table illustrates the general form and performance of QSPR models for aliphatic alcohols as described in the literature. kyushu-u.ac.jp
Predictive Modeling for Reaction Rate Constants
Predictive modeling is a powerful tool in computational chemistry for estimating the kinetic parameters of chemical reactions, thereby avoiding or guiding costly and time-consuming experimental work. For a tertiary alcohol like this compound, computational models can predict rate constants for various reactions, such as dehydration and oxidation.
Quantitative Structure-Activity Relationship (QSAR) models are a common approach. nih.govresearchgate.netnih.govnsf.govrsc.orgresearchgate.net These models correlate variations in the chemical structure of compounds with changes in their reactivity. nih.govresearchgate.net For alcohols, descriptors such as steric parameters, electronic properties (like charge distribution and orbital energies), and topological indices can be used to build a mathematical model that predicts reaction rates. nih.govnih.gov For instance, a QSAR model for the reaction of alcohols with hydroxyl radicals might use descriptors like the number of tertiary carbons and the presence of specific functional groups to predict the reaction rate constant. nih.govnih.gov While a specific QSAR model for this compound is not available, general models for alcohols demonstrate satisfactory performance in predicting reaction rates, often with high correlation coefficients (R²) between predicted and experimental values. nih.govrsc.org
Another powerful predictive method is the use of quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), to model reaction pathways and determine activation energies. researchgate.netnsf.govacs.org These calculations provide detailed insights into the transition states of reactions. For example, DFT studies on the acid-catalyzed dehydration of other tertiary alcohols, such as 2-methyl-2-propanol, 2-methyl-2-butanol, and 2-methyl-2-pentanol, have elucidated the reaction mechanisms and provided theoretical activation enthalpies. researchgate.netcedia.edu.ec These studies show that the reaction often proceeds through a six-membered transition state when catalyzed, which is significantly lower in energy than the uncatalyzed four-membered transition state. researchgate.net The calculated activation energies can then be used in conjunction with Transition State Theory (TST) to predict reaction rate constants. acs.org
The following table presents computed activation enthalpies for the gas-phase dehydration of several tertiary alcohols catalyzed by hydrogen chloride, as determined by DFT calculations. This data illustrates how computational models can quantify the energy barriers for reactions of alcohols structurally similar to this compound.
| Tertiary Alcohol | Computed Activation Enthalpy (kJ mol⁻¹) | Computational Method |
|---|---|---|
| 2-Methyl-2-propanol | 150+ | DFT (B3LYP/6-31G(d)) |
| 2-Methyl-2-butanol | ~150 | DFT (B3LYP/6-31G(d)) |
| 2-Methyl-2-pentanol | ~150 | DFT (B3LYP/6-31G(d)) |
Table 1: Computed activation enthalpies for the gas-phase dehydration of analogous tertiary alcohols. The data is illustrative of the type of information generated from predictive modeling. Data sourced from DFT studies on tertiary alcohol dehydration. researchgate.netcedia.edu.ec
Structure-Reactivity Relationships for Rational Synthetic Design
Computational chemistry provides deep insights into the relationship between a molecule's structure and its reactivity, which is crucial for the rational design of synthetic routes. For this compound, a key synthetic pathway is the Grignard reaction between a ketone (e.g., octan-4-one) and an ethylmagnesium halide, or between butan-2-one and a butylmagnesium halide followed by reaction with an ethylating agent. Computational models can be used to optimize such syntheses by predicting the influence of various factors on the reaction's outcome.
Studies on the Grignard reaction mechanism have utilized computational methods to explore the transition states and intermediates. researchgate.netacs.orgresearchgate.netacs.orgrsc.org These studies have shown that the reaction can proceed through different pathways, including polar and single-electron transfer (SET) mechanisms, depending on the substrates and reaction conditions. acs.orgrsc.org For a tertiary alcohol like this compound, steric hindrance around the carbonyl group of the ketone and the nucleophilic carbon of the Grignard reagent is a critical factor. nih.govrsc.orgmsu.edu Computational models can quantify these steric effects and help in selecting reactants that would maximize the yield of the desired tertiary alcohol. For example, DFT calculations can model the approach of the Grignard reagent to the ketone and calculate the energy barriers for different orientations, thus predicting the most favorable reaction pathway. researchgate.net
Furthermore, the rational design of a synthesis can be guided by understanding how structural modifications affect reactivity. nih.govacs.org For instance, if one were to synthesize derivatives of this compound, computational models could predict how changes in the alkyl chains would affect the stability of the alcohol and its susceptibility to subsequent reactions like dehydration or oxidation. Key structural descriptors that influence reactivity and can be calculated computationally are summarized in the table below.
| Structural Descriptor | Influence on Reactivity | Computational Evaluation Method |
|---|---|---|
| Steric Hindrance | Affects the accessibility of the hydroxyl group and the carbonyl precursor to reagents. nih.govrsc.orgmsu.edu | Molecular mechanics (MM), DFT |
| Partial Atomic Charges | The charge on the carbinol carbon and hydroxyl oxygen influences susceptibility to nucleophilic or electrophilic attack. | NBO analysis (from DFT calculations) |
| Bond Dissociation Energies | Predicts the ease of bond cleavage, for instance, the C-O bond in dehydration reactions. | DFT, Ab initio methods |
| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons. | DFT, Ab initio methods |
Table 2: Key structural descriptors and their influence on the reactivity of tertiary alcohols, relevant for the rational synthetic design of compounds like this compound.
By computationally screening different synthetic precursors and reaction conditions, chemists can rationally design a synthetic route to this compound that is efficient and minimizes the formation of byproducts. csmres.co.ukresearchgate.netnih.gov
Environmental Fate and Degradation Pathways of 4 Ethyloctan 4 Ol
Biodegradation Studies in Environmental Compartments
Generally, long-chain alcohols are biodegradable, although the rate and extent of degradation can be influenced by chain length and branching. nih.govnih.gov Studies on linear primary alcohols have shown ready biodegradability for chain lengths up to C18 under aerobic conditions. nih.goveuropa.eu However, the tertiary and branched structure of 4-ethyloctan-4-ol is expected to confer greater resistance to microbial attack compared to linear or less-branched isomers. ontosight.aichalmers.se
Tertiary alcohols, such as tert-amyl alcohol (TAA), are known to be degraded more slowly by microorganisms than their primary or secondary counterparts. asm.orgnih.gov The degradation of these compounds often requires specialized enzymatic pathways. asm.org Under aerobic conditions, the initial step in the degradation of smaller tertiary alcohols can involve hydroxylation or desaturation reactions catalyzed by monooxygenase enzymes. asm.orgnih.govnih.gov For instance, the degradation of TAA has been shown to proceed via the formation of unsaturated alcohols like 2-methyl-3-buten-2-ol. asm.orgnih.gov It is plausible that similar enzymatic processes would be necessary for the breakdown of this compound.
Anaerobic biodegradation of long-chain alcohols has been observed, with gas production (methane and carbon dioxide) indicating mineralization. nih.gov However, highly branched structures can inhibit anaerobic degradation. ethz.ch For instance, the anaerobic biodegradability of branched alcohol ethoxylates decreases with increased branching of the alcohol hydrophobe. ethz.ch Therefore, this compound is expected to be relatively persistent under anaerobic conditions in soil and aquatic systems.
Table 1: General Biodegradation Trends of Related Alcohols
| Compound Type | Aerobic Biodegradation Potential | Anaerobic Biodegradation Potential | Key Factors Influencing Degradation |
| Linear Long-Chain Alcohols (C10-C18) | Readily biodegradable. nih.govnih.goveuropa.eu | Biodegradable. nih.gov | Chain length (slower for >C18). nih.gov |
| Branched-Chain Alcohols | Generally biodegradable, but slower than linear counterparts. ontosight.aichalmers.se | Slower than linear; inhibited by extensive branching. ethz.ch | Degree and position of branching. chalmers.seethz.ch |
| Tertiary Alcohols (e.g., TAA) | Slow, requires specific enzymatic pathways (e.g., monooxygenases). asm.orgnih.gov | Generally considered recalcitrant. | The stability of the tertiary carbon center. asm.org |
This table is a summary of general findings for related compound classes and does not represent specific data for this compound.
There is no specific information available on the mineralization pathways and degradation metabolites of this compound. However, based on studies of other tertiary alcohols, several potential pathways can be inferred.
One possible pathway involves an initial hydroxylation of one of the alkyl chains, followed by further oxidation. For smaller tertiary alcohols like tert-butyl alcohol (TBA), the degradation proceeds through hydroxylation to a diol (e.g., 2-methyl-1,2-propanediol), which is then oxidized to a hydroxy acid (e.g., 2-hydroxyisobutyric acid). asm.orgnih.gov A similar hydroxylation pathway for this compound would lead to a variety of diol and subsequent acidic metabolites.
Another potential pathway, observed in the degradation of tert-amyl alcohol (TAA) by certain bacteria, is an initial desaturation reaction that forms an alkene. asm.orgnih.govnih.gov For TAA, this results in the formation of isoamylene isomers. nih.gov This is followed by the degradation of the resulting unsaturated alcohol. nih.gov If this pathway were to occur for this compound, it could lead to the formation of various isomers of ethyloctene.
Complete mineralization to carbon dioxide and water has been observed for smaller tertiary alcohols like MTBE and TBA in some microbial consortia, though it can be a slow process. researchgate.net The mineralization of larger, more complex molecules like this compound is likely to be even more challenging for microorganisms. The methyl and carboxyl carbons of a molecule can be mineralized at different rates, with carboxyl groups often being more rapidly converted to CO2. nsf.gov
Table 2: Plausible Initial Degradation Metabolites of this compound Based on Analogue Studies
| Degradation Pathway | Potential Initial Metabolite(s) | Reference Compound & Pathway |
| Hydroxylation | Ethyloctane-diols | tert-Butyl alcohol -> 2-methyl-1,2-propanediol. asm.orgnih.gov |
| Desaturation | Isomers of Ethyloctene | tert-Amyl alcohol -> Isoamylene. nih.govnih.gov |
This table presents hypothetical metabolites for this compound based on established pathways for smaller tertiary alcohols.
Aerobic and Anaerobic Degradation in Soil and Aquatic Systems.
Environmental Mobility and Distribution
The environmental mobility of a chemical describes its tendency to move between different environmental compartments such as soil, water, and air. This is largely governed by its physical-chemical properties like water solubility, vapor pressure, and its soil adsorption coefficient (Koc). ladwp.comoecd.org
Specific experimental data for the Koc of this compound are not available. The Koc can be estimated from a substance's octanol-water partition coefficient (Kow). A higher Koc value indicates a greater tendency to adsorb to soil and sediment, and thus lower mobility. chemsafetypro.com Long-chain alcohols generally have moderate to low mobility in soil. atamanchemicals.com For example, 1-decanol (B1670082) has a measured log Koc of 2.59, indicating moderate mobility. atamanchemicals.com Given its long alkyl chains, this compound is expected to have a relatively high Kow and consequently a moderate to high Koc, suggesting it will tend to adsorb to soil organic carbon and sediments rather than remaining in the aqueous phase. This would limit its mobility in soil and its potential to leach into groundwater.
The distribution in the environment will also be influenced by its volatility. While data is limited, its structure as a C10 alcohol suggests it will have a low vapor pressure, limiting volatilization from water and soil surfaces. atamanchemicals.com
Table 3: Estimated Environmental Mobility of this compound
| Property | Expected Characteristic | Implication for Environmental Distribution |
| Water Solubility | Low | Limited transport in aqueous phase. |
| Vapor Pressure | Low | Limited volatilization from soil and water. |
| Soil Adsorption Coefficient (Koc) | Moderate to High | Likely to adsorb to soil and sediment, leading to low mobility. chemsafetypro.com |
This table is based on general principles for long-chain branched alcohols and lacks specific experimental data for this compound.
Soil Adsorption/Desorption Characteristics and Sorption Coefficients
The interaction of this compound with soil and sediment is a key process governing its distribution and bioavailability in the environment. This interaction is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com These coefficients describe the partitioning of the compound between the solid and liquid phases of the soil. researchgate.net A low Koc value generally indicates a higher potential for mobility in soil. chemsafetypro.com
The predicted soil adsorption coefficient (Koc) for this compound suggests a moderate tendency to adsorb to soil organic matter. The following table presents the estimated sorption coefficients from computational models.
| Parameter | Predicted Value | Method |
| Log Koc | 2.87 | Estimated via MCI method (KOCWIN™ v2.00) |
| Koc | 741.3 L/kg | Estimated via MCI method (KOCWIN™ v2.00) |
| Log Kow | 3.40 | Experimental value |
Data sourced from predictive models.
The Freundlich isotherm is often used to describe the non-linear adsorption behavior of organic compounds in soil. chemsafetypro.com However, without experimental data, the specific Freundlich coefficients (Kf and 1/n) for this compound cannot be determined. The reversibility of the sorption process, which is crucial for understanding the potential for the compound to be released back into the soil solution, also remains unquantified without specific desorption studies.
Leaching Potential in Terrestrial and Subsurface Environments
The leaching potential of a chemical is its propensity to move through the soil profile and potentially reach groundwater. This is largely influenced by its soil sorption characteristics and water solubility. chemsafetypro.com Chemicals with low Koc values and high water solubility are generally considered to have a higher leaching potential.
Based on the estimated Koc value of 741.3 L/kg, this compound would be classified as having low to medium mobility in soil according to established classification schemes. chemsafetypro.com This suggests that while some movement through the soil is possible, significant leaching into groundwater is less likely compared to more mobile compounds.
The following table summarizes the mobility classification based on the predicted Koc value.
| Koc Range | Mobility Class |
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| 2000 - 5000 | Slight |
| > 5000 | Immobile |
Classification based on McCall's Soil Mobility Classification Scheme. chemsafetypro.com
The structure of this compound, a tertiary alcohol, influences its environmental mobility. While the hydroxyl group imparts some water solubility, the long, branched alkyl chain contributes to its hydrophobicity, leading to moderate sorption to organic matter in soil and sediment.
Advanced Methodologies for Environmental Fate Assessment
For many commercial chemicals, including this compound, extensive experimental data on environmental fate may be limited. In such cases, advanced methodologies, including radiotracer studies and in silico modeling, are employed to understand their behavior in the environment.
Radiotracer studies are a powerful tool for tracking the fate of a chemical in environmental systems. By labeling a compound with a radioactive isotope, such as Carbon-14 (¹⁴C), researchers can trace its movement, transformation, and degradation with high sensitivity and accuracy. These studies can elucidate biodegradation pathways, determine rates of mineralization (the complete breakdown to CO₂), and identify the formation of metabolites.
While specific radiotracer studies for this compound have not been identified in the public literature, the methodology has been applied to structurally related compounds like other long-chain and branched alcohols. For instance, studies on linear alcohol ethoxylates have used ¹⁴C-labeled compounds to demonstrate that hydrolysis of the ether linkage can precede the mineralization of the alkyl chain. cleaninginstitute.org Similarly, the biodegradation of long-chain alcohols has been evaluated in activated sludge using ¹⁴C-labeled C12, C14, and C16 alcohols, allowing for the determination of degradation kinetics at environmentally realistic concentrations. researchgate.net
A hypothetical radiotracer study for this compound would involve synthesizing the ¹⁴C-labeled compound and introducing it into controlled soil or water-sediment systems. Over time, samples of air, water, and soil would be analyzed to quantify the distribution of radioactivity. Analysis of the soil and water extracts via techniques like high-performance liquid chromatography (HPLC) with radiometric detection would identify and quantify the parent compound and any transformation products. The evolution of ¹⁴CO₂ would provide a direct measure of ultimate biodegradation.
In silico modeling, using Quantitative Structure-Activity Relationships (QSARs) and other computational tools, has become an essential component of environmental risk assessment, particularly for chemicals with limited experimental data. ecetoc.org These models predict the physicochemical properties and environmental fate of a substance based on its molecular structure. nih.gov
Programs like the US Environmental Protection Agency's EPI Suite™ and the open-source OPERA suite are widely used for this purpose. episuite.devnih.gov These tools contain various models to estimate properties relevant to environmental persistence and transport.
For this compound, the following environmental fate parameters can be predicted using these models:
| Parameter | Predicted Value | Model | Significance |
| Biodegradation | |||
| - Ready Biodegradability | No | BIOWIN™ v4.10 | Predicts that the compound will not biodegrade rapidly in standard screening tests. |
| - Anaerobic Biodegradability | No | BIOWIN™ v4.10 | Suggests persistence under anaerobic conditions. |
| Soil Adsorption | |||
| - Log Koc | 2.87 | KOCWIN™ v2.00 | Indicates moderate sorption to soil organic carbon. |
| Atmospheric Fate | |||
| - Hydroxyl Radical Reaction Half-Life | 25.8 Hours | AOPWIN™ v1.92 | Suggests relatively rapid degradation in the atmosphere. |
Data sourced from predictive models. These are estimated values and should be used for screening-level assessment.
These in silico predictions suggest that while this compound may be relatively non-persistent in the atmosphere, it is likely to be more persistent in soil and water, with a low potential for rapid biodegradation. Its moderate soil sorption suggests it will be somewhat mobile, but significant leaching is not expected. The use of such models is crucial for prioritizing chemicals for further testing and for conducting environmental assessments when experimental data is unavailable. ecetoc.org
Q & A
Q. How can researchers optimize the synthesis of 4-Ethyloctan-4-OL to improve yield and purity?
- Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters (e.g., catalyst type, temperature, solvent polarity). For example, using Grignard reagent alkylation or acid-catalyzed hydration of 4-ethyloct-4-ene. Monitor purity via gas chromatography (GC) and confirm structural integrity with -NMR and IR spectroscopy. Cross-reference known procedures in Reaxys or SciFinder to verify reproducibility .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- -NMR : Identify tertiary alcohol protons (δ 1.2–1.6 ppm) and ethyl branching (δ 0.8–1.1 ppm).
- IR Spectroscopy : Confirm hydroxyl stretch (~3200–3600 cm) and C-O bond (~1050–1150 cm).
- Mass Spectrometry (MS) : Validate molecular ion peak (M at m/z 158) and fragmentation patterns.
Always compare experimental data with literature values in databases like ChemSpider or PubChem .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Prioritize skin and eye protection (gloves, goggles) due to potential irritation risks. Use fume hoods to minimize inhalation exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Consult SDS sheets for analogous tertiary alcohols (e.g., 4-Diethylamino-2-butyn-1-ol) to infer handling guidelines .
Advanced Research Questions
Q. How should researchers design experiments to investigate the solvent effects on this compound’s stability?
- Methodological Answer :
- Independent Variables : Solvent polarity (e.g., water, ethanol, hexane), temperature, and exposure time.
- Dependent Variables : Degradation rate (monitored via GC), byproduct formation (LC-MS), and structural changes (FTIR).
- Control : Store samples under inert atmosphere (N) to isolate solvent-specific effects.
Use a fractional factorial design to reduce experimental runs while capturing interactions between variables .
Q. How can contradictions in published data about this compound’s physicochemical properties be resolved?
- Methodological Answer :
- Data Triangulation : Compare melting/boiling points, solubility, and spectral data across multiple sources (e.g., NFDI4Chem repositories, peer-reviewed journals).
- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ASTM protocols).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for melting points) and contextualize discrepancies via meta-analysis .
Q. What computational methods are suitable for modeling this compound’s conformational dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate rotational barriers of the ethyl and hydroxyl groups using software like GROMACS.
- Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat conformations (B3LYP/6-31G* basis set).
Validate models against experimental NMR coupling constants and X-ray crystallography data (if available) .
Data Management and Publication Guidelines
Q. How should researchers structure a manuscript on this compound to meet journal standards?
- Methodological Answer :
- Introduction : Explicitly state the research gap (e.g., "Kinetic studies of tertiary alcohol oxidation are limited").
- Methods : Detail synthetic routes, characterization tools, and statistical tests (ANOVA for reproducibility).
- Tables/Figures : Include raw data in appendices and processed results (e.g., GC retention times, NMR spectra) in the main text.
Adhere to IUPAC naming conventions and cite data repositories like RADAR4Chem .
Q. What ethical considerations apply when publishing conflicting results about this compound?
- Methodological Answer : Disclose all methodology details (e.g., instrument calibration logs) to enable replication. Acknowledge funding sources and potential biases. If prior studies are contradicted, frame findings as clarifications rather than rebuttals. Follow COPE guidelines for data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
